molecular formula C17H11FO2 B6403816 3-Fluoro-5-(naphthalen-2-yl)benzoic acid CAS No. 1261921-17-8

3-Fluoro-5-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403816
CAS No.: 1261921-17-8
M. Wt: 266.27 g/mol
InChI Key: DSMDDRCHTGRNIL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is an aromatic compound that features a benzoic acid core substituted with a fluorine atom at the 3-position and a naphthalen-2-yl group at the 5-position.

Properties

IUPAC Name

3-fluoro-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMDDRCHTGRNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690421
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-17-8
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene, under an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(naphthalen-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to alcohol derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylate salts.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-5-(naphthalen-2-yl)benzoic acid serves as a key intermediate in the synthesis of various APIs. Its fluorinated nature enhances the pharmacokinetic properties of drugs, such as increased metabolic stability and improved binding affinity to biological targets.

Case Study:
A study demonstrated that compounds derived from this acid exhibited significant inhibition against certain cancer cell lines, indicating its potential as an anticancer agent. The fluorine substitution allows for better interaction with the target enzymes involved in cancer proliferation, enhancing efficacy .

Material Science

In material science, this compound is utilized in the synthesis of functional materials, including polymers and liquid crystals. The incorporation of fluorinated aromatic compounds often results in materials with enhanced thermal stability and hydrophobic properties.

Table 1: Comparison of Properties of Fluorinated vs Non-Fluorinated Compounds

PropertyFluorinated CompoundsNon-Fluorinated Compounds
Thermal StabilityHigherLower
HydrophobicityIncreasedDecreased
Solubility in Organic SolventsEnhancedLimited

Biochemical Research

This compound can be employed as a biochemical probe to study enzyme mechanisms and interactions due to its ability to mimic natural substrates while providing distinct differences due to the fluorine atom.

Case Study:
Research involving enzyme kinetics has shown that derivatives of this compound can act as reversible inhibitors, providing insights into the catalytic mechanisms of specific enzymes .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a naphthalen-2-yl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

3-Fluoro-5-(naphthalen-2-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with a fluorine atom and a naphthalene moiety, which may influence its biological properties. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially affecting its interactions with biological targets.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets involved in various biological pathways, such as inflammation and microbial resistance. Its structural characteristics suggest potential interactions with enzymes and receptors that are critical in these processes.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Anti-inflammatory Activity :
    • The compound has been investigated for its anti-inflammatory properties, showing potential in inhibiting pathways related to inflammation.
    • Studies have demonstrated that similar compounds exhibit significant inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory responses .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
    • The compound's structure allows for potential interactions with bacterial cell membranes or essential metabolic pathways, leading to inhibition of growth .
  • Anticancer Potential :
    • Similar derivatives have shown promise in cancer research, where they inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of compounds related to this compound:

Study Findings
Study A (2024)Investigated the anti-inflammatory effects using carrageenan-induced edema models; compounds showed up to 67% inhibition in edema formation .
Study B (2024)Evaluated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA); demonstrated significant bactericidal effects with MIC values as low as 15.625 μM .
Study C (2024)Assessed anticancer properties in vitro; compounds exhibited IC50 values below 10 μM against various cancer cell lines .

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